Product packaging for 3-Chloro-2-(2-methoxyphenoxy)aniline(Cat. No.:CAS No. 946714-63-2)

3-Chloro-2-(2-methoxyphenoxy)aniline

Cat. No.: B3024863
CAS No.: 946714-63-2
M. Wt: 249.69 g/mol
InChI Key: RNNXJTZWQLOTKN-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxyphenoxy)aniline is an organic compound characterized by an aniline (B41778) core substituted with both a chlorine atom and a methoxyphenoxy group. This combination of functional groups—a halogenated aromatic amine and a diaryl ether—places it at the intersection of several important classes of molecules that are of significant interest in medicinal chemistry, materials science, and agrochemical research. The study of such molecules provides valuable insights into structure-activity relationships and the development of novel synthetic strategies.

The synthesis of molecules like this compound relies on advanced cross-coupling reactions that form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Modern organic chemistry offers powerful tools for the construction of these linkages, primarily through palladium- and copper-catalyzed reactions.

The formation of the diaryl ether linkage is typically achieved via methods like the Ullmann condensation or the more recent Buchwald-Hartwig amination-type C-O coupling. The Ullmann reaction traditionally involves the coupling of a phenol (B47542) with an aryl halide using stoichiometric amounts of copper at high temperatures. wikipedia.org Modern variations utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

The key C-N bond in the aniline structure is often formed using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthesis due to its remarkable functional group tolerance and broad substrate scope, allowing for the coupling of aryl halides with a wide variety of amines under relatively mild conditions. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been crucial to the reaction's success, enabling the efficient synthesis of complex aryl amines. wikipedia.org

A hypothetical retrosynthetic analysis for this compound suggests two primary routes, as detailed in the table below.

Route Key Disconnection Reactants Reaction Type Description
A Aryl Ether (C-O)2-Amino-6-chlorophenol and 1-bromo-2-methoxybenzeneUllmann or Buchwald-Hartwig C-O CouplingThis route involves forming the diaryl ether bond as a key step. It would require a copper or palladium catalyst to couple the phenolic group of the substituted aminophenol with the halogenated anisole (B1667542) derivative.
B Aryl Amine (C-N)Ammonia (B1221849) equivalent and 1-Bromo-3-chloro-2-(2-methoxyphenoxy)benzeneBuchwald-Hartwig AminationThis approach focuses on forming the C-N bond in the final step. A pre-synthesized diaryl ether containing a halogen would be coupled with an ammonia surrogate using a palladium catalyst and a suitable phosphine ligand. wikipedia.org

The study of halogenated aromatic amines and phenoxy-substituted anilines has a rich history rooted in the development of the synthetic dye industry in the 19th century. Aniline itself was first isolated in 1826, and its derivatives quickly became vital intermediates. amazonaws.com The introduction of halogen atoms onto aromatic rings was an early strategy to modify the properties of dyes and other organic compounds. bldpharm.com

The synthesis of phenoxy-substituted anilines historically relied on nucleophilic aromatic substitution and, more significantly, the Ullmann condensation and the related Goldberg reaction, first reported in the early 1900s. wikipedia.org The Goldberg reaction specifically describes the copper-catalyzed coupling of an aniline with an aryl halide to form a diarylamine. wikipedia.org These early methods were revolutionary but often required harsh conditions, such as high temperatures and the use of polar, high-boiling point solvents, which limited their applicability to robust substrates. wikipedia.org

Research into halogenated aromatics has been extensive, driven by their widespread use in agriculture, pharmaceuticals, and chemical manufacturing. organic-chemistry.org The presence of halogens can significantly alter a molecule's physical, chemical, and biological properties. Early scholarly work focused on understanding the reactivity of these compounds, particularly in electrophilic and nucleophilic substitution reactions. libretexts.org The development of modern cross-coupling methods has largely superseded the harsher classical techniques, providing more efficient and versatile routes to these important classes of compounds. wikipedia.orgwikipedia.org

The systematic IUPAC name, this compound, precisely defines the molecule's structure. The parent molecule is aniline. The substituents are located as follows:

A chlorine atom at position 3 of the aniline ring.

A 2-methoxyphenoxy group at position 2 of the aniline ring.

The structural elucidation of such a compound, were it to be synthesized, would rely on a standard suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for each aromatic proton, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS): This technique would determine the precise molecular weight and provide fragmentation patterns that could help confirm the structure. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl) would be a characteristic feature.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group, C-O stretches of the ether, and C-Cl stretch.

The following table provides a summary of the key identifiers and predicted properties for this compound.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.70 g/mol
Canonical SMILES COC1=CC=CC=C1OC2=C(C=CC=C2Cl)N
InChI Key (Predicted)
CAS Number Not found in public databases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO2 B3024863 3-Chloro-2-(2-methoxyphenoxy)aniline CAS No. 946714-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(2-methoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-7-2-3-8-12(11)17-13-9(14)5-4-6-10(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNXJTZWQLOTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 2 Methoxyphenoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Construction of 3-Chloro-2-(2-methoxyphenoxy)aniline

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary structural features are the aniline (B41778) moiety, the diaryl ether linkage, and the specific substitution pattern on both aromatic rings. This leads to two logical strategic disconnections.

The first key disconnection is the carbon-nitrogen (C-N) bond of the aniline. Through a functional group interconversion (FGI), the amine can be traced back to a nitro group, a common and reliable precursor. This suggests that the final step in the synthesis could be the reduction of a nitro-containing intermediate, specifically 1-chloro-2-(2-methoxyphenoxy)-3-nitrobenzene . This approach is advantageous as the nitro group can serve as an activating group in earlier steps and its reduction to an aniline is typically a high-yielding transformation. ias.ac.in

The second critical disconnection is the carbon-oxygen (C-O) bond of the diaryl ether. Breaking this bond reveals two possible sets of synthons, pointing towards two major synthetic strategies for its formation:

Ullmann-type Condensation or Modern Cross-Coupling: This disconnection leads to a substituted chloronitrobenzene derivative and a phenoxide. A plausible route involves the reaction of 2,3-dichloronitrobenzene (B165493) with 2-methoxyphenol (guaiacol). The nitro group at the 2-position of the benzene (B151609) ring would activate the adjacent chlorine for nucleophilic aromatic substitution, making this a viable pathway.

Nucleophilic Aromatic Substitution (SNAr): Alternatively, the disconnection could lead to a phenol (B47542) and an activated aryl halide. This might involve a precursor like 3-chloro-2-fluoronitrobenzene reacting with the potassium salt of 2-methoxyphenol . The fluorine atom is an excellent leaving group in SNAr reactions, often proceeding under milder conditions than with chlorine.

This analysis logically outlines a synthetic sequence that first constructs the substituted diaryl ether core containing a nitro group, followed by the reduction of the nitro group to furnish the final aniline product.

Classical and Established Synthetic Pathways to this compound

Based on the retrosynthetic analysis, established chemical reactions can be applied to construct the target molecule.

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For the precursor, 1-chloro-2-(2-methoxyphenoxy)-3-nitrobenzene, several reliable methods are available. The choice of reagent is often dictated by the presence of other functional groups and desired reaction conditions (e.g., pH, temperature).

Classical methods include the use of metals in acidic media, such as iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl2) in ethanol. These methods are robust and cost-effective. A more modern and cleaner approach is catalytic hydrogenation, which involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. youtube.com This method often provides high yields and purity, with water being the only byproduct. However, care must be taken, as catalytic hydrogenation can sometimes lead to the cleavage of the diaryl ether bond or dehalogenation under harsh conditions. Selective reduction methods, such as using sodium sulfide (B99878) or ammonium (B1175870) polysulfide (Zinin reduction), are also employed, particularly when other reducible groups are present. stackexchange.com

Table 1: Comparison of Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsAdvantagesDisadvantages
Fe / HClAqueous EtOH, RefluxInexpensive, robustStrongly acidic, requires stoichiometric iron, waste disposal
SnCl₂ · 2H₂OEtOH, RefluxMilder than Fe/HCl, good for sensitive substratesStoichiometric tin salts produced as waste
H₂ / Pd/CMeOH or EtOH, RT, 1-5 atm H₂High yield, clean (water is byproduct), catalyticPotential for dehalogenation or ether cleavage
Sodium Borohydride (NaBH₄) with CatalystEtOH, Catalyst (e.g., Cu@C)Mild conditions, high efficiencyRequires a co-catalyst for nitro group reduction mdpi.com

The formation of the diaryl ether C-O bond is the central step in synthesizing the carbon skeleton of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) is a direct method for forming the ether linkage. This reaction typically requires an aryl halide activated by a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. researchgate.net For instance, the reaction between 2,3-dichloronitrobenzene and the potassium salt of 2-methoxyphenol in a polar aprotic solvent like DMSO or DMF would favor substitution at the C-2 position, which is activated by the adjacent nitro group, to yield the desired diaryl ether precursor.

The Ullmann condensation is a classical and widely used method for diaryl ether synthesis. scielo.org.mx It involves the copper-catalyzed reaction of an aryl halide with a phenol (or its corresponding phenoxide). nih.gov The traditional Ullmann reaction often requires harsh conditions, including high temperatures (100-220 °C) and stoichiometric amounts of copper powder or copper(I) salts. scielo.org.mx In the context of synthesizing the precursor for this compound, an Ullmann coupling could be performed between 2,3-dichloronitrobenzene and 2-methoxyphenol using a copper catalyst and a base like potassium carbonate. Ligand-accelerated Ullmann-type reactions have been developed that proceed under much milder conditions. acs.orgorganic-chemistry.org

The specific substitution pattern of this compound is most efficiently achieved by selecting starting materials that already contain the substituents in the correct positions. Direct, late-stage functionalization to introduce these groups regioselectively would be challenging due to the multiple possible reaction sites on the aniline and phenoxy rings.

Therefore, the synthesis relies on the strategic use of pre-functionalized building blocks. The methoxy (B1213986) group is sourced from 2-methoxyphenol (guaiacol). The chloro and amino (as its nitro precursor) groups are introduced via a substituted benzene ring, such as 2,3-dichloronitrobenzene. The inherent reactivity of this substrate, where the C-2 position is activated towards nucleophilic attack by the ortho-nitro group, dictates the regiochemical outcome of the ether-forming reaction, ensuring the formation of the desired 2-phenoxy linkage while retaining the chloro group at the 3-position.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. researchgate.netresearchgate.net These principles can be applied to the synthesis of this compound, particularly in the key bond-forming steps.

While the classical Ullmann reaction is effective, it often suffers from drawbacks such as high reaction temperatures, the need for stoichiometric copper, and limited substrate scope. Modern advancements have led to highly efficient catalytic systems that operate under milder conditions.

The Buchwald-Hartwig cross-coupling reaction represents a significant advance in C-N and C-O bond formation. organic-chemistry.orgwikipedia.org Developed independently by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with amines or alcohols under relatively mild conditions. wikipedia.orgrsc.org The key to its success lies in the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle. A Buchwald-Hartwig C-O coupling could be envisioned between 3-chloro-2-bromoaniline and 2-methoxyphenol, or between 2-bromo-3-chloro-nitrobenzene and 2-methoxyphenol, likely proceeding with lower catalyst loading and at lower temperatures than a traditional Ullmann reaction. nih.gov

Similarly, modern ligand-assisted copper-catalyzed Ullmann reactions have been developed that overcome many of the limitations of the classical method. The use of ligands such as diamines, amino acids, or N,N-dimethylglycine can dramatically accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90 °C) and with only catalytic amounts of a copper source. organic-chemistry.orgorganic-chemistry.org These modern catalytic approaches offer greener and more efficient pathways for the synthesis of complex diaryl ethers. nih.gov

Table 2: Comparison of Classical vs. Modern Ether Formation Strategies
FeatureClassical Ullmann CondensationModern Buchwald-Hartwig Coupling
CatalystCopper (often stoichiometric)Palladium (catalytic, 0.5-5 mol%) nih.gov
LigandOften noneBulky, electron-rich phosphines required rsc.org
TemperatureHigh (100-220 °C) scielo.org.mxMild to moderate (RT - 100 °C)
Substrate ScopeLimited, often requires activated aryl halidesVery broad, including unactivated and hindered substrates organic-chemistry.org
Green AspectsHigh energy input, stoichiometric metal wasteLower energy, low catalyst loading, higher atom economy

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Advanced Spectroscopic and Crystallographic Elucidation of 3 Chloro 2 2 Methoxyphenoxy Aniline Molecular Structure

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. By measuring the vibrational frequencies of bonds, a unique "fingerprint" spectrum is generated. Although specific experimental spectra for 3-chloro-2-(2-methoxyphenoxy)aniline are not widely published, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups.

The key functional groups in this compound are the aniline (B41778) moiety (amine group on a benzene (B151609) ring), the chloro-substituent, the ether linkage, and the methoxy (B1213986) group.

N-H Vibrations : The primary amine group (-NH₂) is expected to exhibit two distinct stretching vibrations in the 3300-3500 cm⁻¹ region: an asymmetric stretch and a symmetric stretch. An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations are anticipated to appear as a series of bands above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy (-OCH₃) group would produce signals just below 3000 cm⁻¹.

C=C Aromatic Vibrations : The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings are expected to produce several sharp peaks in the 1450-1620 cm⁻¹ range.

C-O Ether and C-N Aniline Vibrations : The diaryl ether linkage (Ar-O-Ar) is characterized by a strong, broad asymmetric C-O-C stretching band, typically found between 1200 and 1275 cm⁻¹. The C-N stretching of the aromatic amine is expected in the 1250–1360 cm⁻¹ region.

C-Cl Vibrations : The carbon-chlorine bond is expected to produce a strong absorption in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric StretchAmine (N-H)3300 - 3500
Bend (Scissoring)Amine (N-H)1590 - 1650
StretchAromatic (C-H)3000 - 3100
StretchMethoxy (C-H)2850 - 2960
StretchAromatic (C=C)1450 - 1620
StretchAromatic Amine (C-N)1250 - 1360
Asymmetric StretchEther (Ar-O-C)1200 - 1275
StretchChloroalkane (C-Cl)600 - 800

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition and molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₃H₁₂ClNO₂), the expected monoisotopic mass would be precisely calculated. The presence of the chlorine atom would be readily identifiable by the characteristic isotopic pattern, with a second peak [M+2] at approximately one-third the intensity of the molecular ion peak [M] due to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) would further elucidate the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While specific experimental fragmentation data is not available, a plausible fragmentation pathway can be proposed based on the compound's structure. The ether linkage is a common site for initial cleavage.

Key expected fragmentation steps could include:

Ether Bond Cleavage : The most probable fragmentation would involve the cleavage of the C-O bond of the ether linkage. This could result in the formation of a [C₆H₆NO]⁺ radical cation (from the methoxyphenol portion) and a [C₇H₆ClN]⁺ radical cation (from the chloroaniline portion), or their corresponding neutral fragments and charged ions.

Loss of a Methyl Group : Cleavage of the methyl group from the methoxy moiety would result in an ion at [M-15]⁺.

Loss of Functional Groups : Subsequent fragmentation could involve the loss of small molecules such as carbon monoxide (CO) or the chlorine radical (•Cl).

The following table outlines the predicted high-resolution mass and potential major fragments for this compound.

IonProposed FormulaCalculated Monoisotopic Mass (Da)Description
[M]⁺[C₁₃H₁₂³⁵ClNO₂]⁺249.0557Molecular Ion
[M+2]⁺[C₁₃H₁₂³⁷ClNO₂]⁺251.0527Isotope Peak for ³⁷Cl
[M-CH₃]⁺[C₁₂H₉ClNO₂]⁺234.0322Loss of a methyl radical
[C₆H₄ClNO]⁺[C₆H₄ClNO]⁺141.0033Fragment from chloroaniline moiety
[C₇H₇O₂]⁺[C₇H₇O₂]⁺123.0446Fragment from methoxyphenoxy moiety

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophores in this compound are the two substituted benzene rings. The various substituents—amine (-NH₂), chloro (-Cl), ether (-O-), and methoxy (-OCH₃)—act as auxochromes, which modify the absorption characteristics of the benzene rings.

All of these auxochromes possess non-bonding electrons and are generally electron-donating, leading to a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

The expected electronic transitions are:

π→π* Transitions : These are high-energy transitions characteristic of aromatic systems. For substituted benzenes, two primary bands are often observed: the E₂-band (typically below 230 nm) and the B-band (around 270-300 nm), which has a more complex fine structure. Due to the extensive substitution with electron-donating groups, these bands are expected to be shifted to longer wavelengths and increase in intensity.

n→π* Transitions : These lower-energy transitions involve the promotion of a non-bonding electron (from the N or O atoms) to an anti-bonding π* orbital. These absorptions are typically much weaker than π→π* transitions and may be submerged within the stronger bands.

The predicted UV-Vis absorption data is summarized in the table below.

Type of TransitionChromophore/Electrons InvolvedExpected λmax Region (nm)Characteristics
π→πAromatic Ring (E₂-band)~220 - 240High intensity
π→πAromatic Ring (B-band)~270 - 300Medium intensity, possible fine structure
n→π*Non-bonding electrons on N and O> 300Low intensity, often obscured

Reactivity and Mechanistic Investigations of 3 Chloro 2 2 Methoxyphenoxy Aniline

Reactivity Profiles of the Aniline (B41778) Moiety in 3-Chloro-2-(2-methoxyphenoxy)aniline

The aniline portion of the molecule, characterized by the amino group (-NH₂) attached to a benzene (B151609) ring, is electron-rich and thus highly activated towards certain classes of reactions. The amino group is a powerful activating group, directing electrophilic attack to the ortho and para positions.

The aniline ring in this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. This group increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. However, the positions available for substitution on the aniline ring are sterically hindered. The position ortho to the amine is occupied by the bulky 2-methoxyphenoxy group, and the other ortho position is occupied by the chloro group. The position para to the amine is the most likely site for electrophilic attack.

Common EAS reactions include halogenation, nitration, and sulfonation. However, the high reactivity of the amino group can lead to challenges. For instance, direct nitration with strong acids can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), and can also lead to oxidation and degradation of the molecule. libretexts.org To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by converting it into an acetanilide. libretexts.org This amide is less activating and its steric bulk further favors para-substitution. libretexts.org

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, allowing for a variety of transformations at the functional group itself.

Acylation: The aniline can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This reaction is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the aniline ring and prevent unwanted side reactions. libretexts.org

Alkylation: Direct alkylation of the amine with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products. Reductive amination offers a more controlled method for preparing secondary or tertiary amines.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a wide range of subsequent reactions, known as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -Ar) onto the aromatic ring, replacing the original amino group.

Chemical Transformations at the Chlorinated Aromatic Ring of this compound

The chlorine atom on the aniline ring serves as a handle for several important classes of reactions, particularly those involving transition metal catalysis.

Nucleophilic aromatic substitution (SₙAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). The aniline ring in this compound is electron-rich due to the presence of the activating amino and phenoxy groups, which disfavors the SₙAr mechanism. Therefore, replacing the chlorine atom via a classical SₙAr reaction would likely require very harsh conditions (high temperature and pressure) and may not be a synthetically viable approach. rsc.org

The chloro-substituent on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst development, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have made their use routine. jk-sci.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. nih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.govmdpi.com A typical catalyst system involves a palladium source, a phosphine ligand, and a base. mdpi.comunimib.itmdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Component Examples
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Toluene, Dioxane, THF, Water mixtures

| Temperature | Room Temperature to >100 °C |

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. mdpi.comnih.gov The reaction typically results in the substitution of a vinylic hydrogen with the aryl group. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. beilstein-journals.orgmdpi.com

Table 2: Typical Conditions for Heck Reaction of Aryl Chlorides

Component Examples
Palladium Precatalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tol)₃, Herrmann's catalyst
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile

| Temperature | 80–150 °C |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation has largely replaced older, harsher methods for synthesizing aryl amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. jk-sci.comlibretexts.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Component Examples
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, Josiphos, Buchwald ligands (e.g., XPhos)
Base NaOt-Bu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF

| Temperature | Room Temperature to >100 °C |

Reactivity of the Phenoxy Ether Linkage and Methoxy (B1213986) Group

The phenoxy ether linkage (Ar-O-Ar) and the methoxy group (Ar-O-CH₃) are generally stable functional groups. Cleavage of these ether bonds typically requires harsh reaction conditions.

Ether Cleavage: The diaryl ether bond is particularly robust and resistant to cleavage. Aryl methyl ethers, such as the methoxy group in the molecule, can be cleaved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or by potent Lewis acids such as boron tribromide (BBr₃). These reactions proceed via nucleophilic attack on the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. Given the multiple functional groups in this compound, achieving selective cleavage of the methoxy group without affecting other parts of the molecule would be a significant synthetic challenge.

Ether Cleavage Reactions and Stability Studies

No specific studies on the ether cleavage reactions or stability of this compound were found. Research in this area would typically investigate the cleavage of the ether bond under various conditions (e.g., strong acids, Lewis acids, or nucleophilic reagents) to yield the corresponding phenol and other products. Stability studies would assess the compound's degradation under different environmental conditions such as heat, light, and pH.

Oxidative Transformations of the Methoxy Moiety

Information regarding the oxidative transformations of the methoxy group in this compound is not available. Such studies would explore the reaction of the methoxy group with various oxidizing agents, potentially leading to demethylation to form a phenol or oxidation to other functional groups.

Intramolecular Cyclization and Rearrangement Pathways Involving this compound

There are no documented studies on the intramolecular cyclization or rearrangement pathways specifically involving this compound. This type of research would investigate the potential for the molecule to undergo ring-closing reactions, possibly involving the aniline nitrogen and the phenoxy ring, or rearrangements to form isomeric structures under specific reaction conditions.

Detailed Mechanistic Studies of Key Reactions

Reaction Kinetics and Transition State Analysis

No data on the reaction kinetics or transition state analysis for any reaction involving this compound has been reported. Kinetic studies would measure the rate of a reaction and its dependence on factors like concentration and temperature to elucidate the reaction mechanism. Transition state analysis would involve computational or experimental methods to characterize the high-energy intermediates of a reaction.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

There is no evidence of isotopic labeling experiments having been conducted on this compound. These experiments, which involve replacing an atom in the molecule with one of its isotopes, are a powerful tool for tracing the fate of atoms during a chemical reaction and are crucial for confirming reaction mechanisms.

Computational and Theoretical Chemistry Studies of 3 Chloro 2 2 Methoxyphenoxy Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. bohrium.commdpi.com This method is effective for determining optimized molecular structures, energies, and vibrational frequencies. asianpubs.orgnih.gov For 3-Chloro-2-(2-methoxyphenoxy)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict its most stable three-dimensional geometry by finding the lowest energy arrangement of its atoms. bohrium.commdpi.com These calculations form the foundation for all further computational analyses.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical behavior. nih.gov The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and bioactivity. nih.gov A smaller energy gap generally signifies higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.gov For this compound, the HOMO density would likely be distributed across the electron-rich aniline (B41778) and methoxyphenoxy rings, while the LUMO would be located on areas that can accommodate electron density. The calculated energy gap would provide a quantitative measure of its reactivity. researchgate.netmdpi.com

Below is an example of how data from such an analysis would be presented.

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; correlates with chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Regions of high electron density, expected around the electronegative nitrogen, oxygen, and chlorine atoms. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient regions, typically found around the hydrogen atoms, especially the amine (-NH2) protons. These areas are prone to nucleophilic attack.

Neutral Potential (Green): Regions with near-zero potential, often associated with the carbon framework of the aromatic rings. researchgate.net

This analysis provides valuable insights into intermolecular interactions and the molecule's binding behavior.

Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) of a molecule. Due to the presence of rotatable single bonds (e.g., the C-O-C ether linkage and the C-N bond), this compound can exist in multiple conformations. Computational methods are used to map the potential energy surface by systematically rotating these bonds to find the conformer with the lowest energy, known as the global minimum. This most stable conformation is essential for accurately predicting the molecule's properties and its interaction with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations are computational techniques used to study the movement and flexibility of molecules over time. nih.gov An MD simulation of this compound, typically in a simulated solvent environment, would provide a detailed view of its structural fluctuations, conformational changes, and interactions with surrounding molecules. This information is particularly valuable for understanding how the molecule behaves in a biological context, such as its ability to bind to a protein's active site. The simulation tracks the trajectory of atoms, revealing the molecule's dynamic stability and flexibility. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a standard method for structural verification. chemicalbook.comchemicalbook.com

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT. asianpubs.org The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and to achieve better agreement with experimental spectra. asianpubs.org This allows for a detailed assignment of the observed spectral bands to specific functional groups within this compound.

The table below illustrates the type of information generated from vibrational frequency calculations.

Vibrational ModeFunctional GroupCalculated Frequency (cm-1)
N-H StretchAmine (-NH2)(Typical range: 3300-3500)
C-H StretchAromatic Ring(Typical range: 3000-3100)
C=C StretchAromatic Ring(Typical range: 1400-1600)
C-O-C StretchEther(Typical range: 1000-1300)
C-N StretchAniline(Typical range: 1250-1360)
C-Cl StretchChloro-aromatic(Typical range: 600-800)

Computational Elucidation of Reaction Mechanisms and Energetics

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, computational studies can map the entire reaction pathway from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. This information helps in understanding the reaction's feasibility, kinetics, and regioselectivity. mdpi.commdpi.com By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Intrinsic Chemical Reactivity and Physical Parameters

General computational chemistry studies on related chloro- and methoxy-substituted aniline compounds often explore parameters that would be foundational for any QSPR model. These typically include:

Molecular Geometry: Optimized bond lengths and angles which influence steric properties.

Electronic Properties: Distribution of electron density, dipole moments, and molecular electrostatic potential surfaces, which are crucial for understanding intermolecular interactions.

Quantum Chemical Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity and are frequently used as descriptors in QSPR studies.

However, the integration of these descriptors into a formal QSPR model to quantitatively predict specific properties for this compound has not been documented. Such studies would be valuable for correlating its molecular structure with macroscopic properties, thereby enabling the prediction of its behavior in various chemical and physical systems without the need for extensive experimental measurements. The development of such models would require a dataset of experimentally determined properties for a series of structurally related compounds, from which a statistically significant correlation could be derived. At present, such a focused study on this compound and its close analogues appears to be a gap in the current body of scientific research.

Inability to Generate Article Due to Lack of Scientific Data on "this compound"

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent archives, it has been determined that there is no publicly available scientific information regarding the chemical compound “this compound.” The searches yielded results for structurally similar but distinct molecules, such as 3-chloro-2-methylaniline (B42847) and 3-chloro-2-methoxyaniline, but no data exists for the specific phenoxy-substituted compound requested.

This absence of published research makes it impossible to generate a scientifically accurate and informative article based on the provided outline. The required sections and subsections, which include its use as a strategic building block, a precursor for heterocyclic scaffolds, its role in multi-step synthesis, and its specific derivatization strategies, presuppose the existence of a body of research that does not appear to exist for this particular molecule.

To adhere to the principles of scientific accuracy and the user's strict instructions to only include information directly related to "this compound," the article cannot be written. Any attempt to do so would require extrapolation from unrelated compounds, leading to speculation and scientifically unfounded content, which would violate the core requirements of the request.

Therefore, no article can be provided on the "Synthetic Utility and Derivatization of this compound" as per the specified outline.

Synthetic Utility and Derivatization of 3 Chloro 2 2 Methoxyphenoxy Aniline

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of 3-Chloro-2-(2-methoxyphenoxy)aniline

The inherent functionalities of this compound offer multiple avenues for the development of innovative synthetic strategies. The primary amino group serves as a key handle for a variety of transformations, while the chloro and methoxy (B1213986) groups can be exploited to modulate reactivity and introduce further complexity.

One promising area of methodological development lies in the strategic use of modern cross-coupling reactions. The aniline (B41778) moiety can be readily derivatized through established methods such as the Buchwald-Hartwig amination, allowing for the formation of C-N bonds with a wide range of aryl and heteroaryl partners. acs.orgescholarship.orgnih.gov The presence of the ortho-phenoxy group may sterically hinder this transformation, necessitating the use of specialized bulky phosphine (B1218219) ligands to achieve high yields. Conversely, this steric hindrance could be leveraged to achieve selective mono-arylation, even with highly reactive coupling partners.

Furthermore, the chloro substituent, while generally less reactive than bromo or iodo groups in palladium-catalyzed couplings, can be activated under specific conditions, particularly with electron-rich anilines. This opens the possibility for sequential cross-coupling reactions, where the aniline is first derivatized, followed by a subsequent coupling at the chloro position.

The synthesis of the this compound scaffold itself can be approached through modern synthetic methods. A potential route involves an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction between 2-chloro-6-nitrophenol (B183082) and guaiacol, followed by reduction of the nitro group to the corresponding aniline. rsc.orgdntb.gov.ua These methods offer significant advantages over classical approaches, often proceeding under milder conditions and with greater functional group tolerance.

Below is a table summarizing potential synthetic transformations leveraging the unique reactivity of this compound:

Reaction TypeReagents and ConditionsPotential OutcomeUnique Aspect Leveraged
Buchwald-Hartwig AminationAryl halide, Pd catalyst (e.g., Pd(OAc)₂), bulky phosphine ligand (e.g., XPhos), base (e.g., NaOtBu)N-Aryl derivative of this compoundReactivity of the aniline moiety for C-N bond formation
Ullmann Condensation (for synthesis)2-chloro-6-nitrophenol, guaiacol, Cu catalyst, base3-Chloro-2-(2-methoxyphenoxy)nitrobenzene (precursor)Formation of the diaryl ether linkage
Nucleophilic Aromatic Substitution (SNAr)Highly electron-deficient aryl halide, strong baseN-Aryl derivative (potential for metal-free C-N coupling)Nucleophilicity of the aniline nitrogen
Diazotization-Sandmeyer ReactionNaNO₂, H⁺; CuX (X = Cl, Br, CN)Replacement of the amino group with various functionalitiesVersatility of the diazonium salt intermediate

Potential Applications in Advanced Materials Science Research (e.g., as a monomer for research polymers with specific academic interest in its chemical structure, not end-use product properties)

The structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel research polymers with tailored properties. The field of conducting polymers, particularly polyaniline (PANI) and its derivatives, is an area where this monomer could offer unique advantages. rsc.orgrsc.orgresearchgate.net

The oxidative polymerization of aniline is a well-established method to produce PANI, a polymer with interesting electronic and optical properties. rsc.orgrsc.orgresearchgate.net The introduction of substituents onto the aniline ring can significantly alter the properties of the resulting polymer by modifying its electronic nature, solubility, and morphology.

The presence of the bulky 2-(2-methoxyphenoxy) group in this compound would likely lead to a polymer with increased solubility in common organic solvents compared to the parent PANI, which is notoriously difficult to process. This enhanced solubility would facilitate characterization and processing for academic studies of its material properties. The steric hindrance from the bulky substituent would also influence the polymer's chain packing and morphology, potentially leading to materials with unique optical and electronic characteristics. mdpi.com

The electronic effects of the substituents are also of significant academic interest. The electron-donating methoxy group and the electron-withdrawing chloro group would create a complex electronic environment within the polymer backbone, potentially leading to a polymer with a modified band gap and distinct electrochemical behavior compared to other substituted polyanilines. researchgate.net The academic interest lies in understanding how this specific combination of steric and electronic factors influences the polymerization process and the ultimate properties of the resulting material.

Below is a table outlining the potential influence of the substituents on the properties of a research polymer derived from this compound:

SubstituentPotential Effect on Polymer PropertiesAcademic Interest
2-(2-methoxyphenoxy) groupIncreased solubility, altered chain packing and morphology, potential for intramolecular interactionsStudying the impact of bulky, flexible side chains on processability and solid-state structure of conducting polymers.
3-Chloro groupIncreased oxidative stability, modification of electronic properties (electron-withdrawing)Investigating the influence of halogen substitution on the electrochemical stability and conductivity of polyanilines.
2-Methoxy group (on phenoxy ring)Fine-tuning of electronic properties (electron-donating), potential for specific solvent interactionsExploring the subtle electronic effects of remote substituents on the polymer backbone's electronic structure.

Design and Synthesis of Chemical Probes and Linkers Based on this compound for Academic Investigations

The distinct functional groups and substitution pattern of this compound make it an excellent scaffold for the design and synthesis of specialized chemical probes and bifunctional linkers for academic research.

Fluorescent Chemosensors:

Aniline derivatives are known to be useful building blocks for fluorescent chemosensors. rsc.orgresearchgate.netresearchgate.net The fluorescence properties of aniline-based fluorophores are often sensitive to their local environment, making them suitable for probing biological systems. The this compound core could be elaborated into a fluorescent probe where the aniline nitrogen acts as a recognition site for specific analytes. For instance, derivatization of the amino group with a fluorophore could lead to a probe where binding of a target molecule to the phenoxy ether or another part of the scaffold induces a change in the fluorescence signal through mechanisms such as photoinduced electron transfer (PeT). rsc.org The academic value of such a probe would be in its novel structure and the potential for selective recognition of analytes of interest in complex biological media.

Bifunctional Linkers:

Bifunctional linkers are essential tools in chemical biology for connecting two different molecules, such as a protein and a drug molecule in an antibody-drug conjugate. acs.orglumiprobe.comnih.govnih.gov this compound can be envisioned as a core for novel bifunctional linkers. The amino group provides a convenient attachment point for one molecule, for example, through amide bond formation. The aromatic ring can be further functionalized to introduce a second reactive group. For instance, the chloro group could be replaced with an azide (B81097) or alkyne via nucleophilic aromatic substitution or a palladium-catalyzed coupling, providing a handle for "click" chemistry. The methoxy group could also be demethylated to a phenol (B47542), which could then be used for further conjugation. The specific substitution pattern would impart a defined geometry to the linker, which could be of academic interest in studies of structure-activity relationships in bioconjugates.

Below is a table detailing the design concepts for chemical probes and linkers based on this compound:

ApplicationDesign ConceptSynthetic StrategyPotential Academic Investigation
Fluorescent ProbeAniline nitrogen as a recognition site; modulation of fluorescence of an attached fluorophore upon analyte binding.Acylation of the aniline with a fluorescent carboxylic acid (e.g., a coumarin (B35378) or BODIPY derivative). rsc.orgnih.govDevelopment of novel sensors for specific ions or small molecules with high selectivity and sensitivity.
Bifunctional LinkerAniline for attachment of molecule A; functionalization of the aromatic ring for attachment of molecule B.1. Acylation of the aniline. 2. Conversion of the chloro group to an azide or alkyne for click chemistry.Investigating the influence of linker rigidity and conformation on the properties of bioconjugates.
Photoaffinity LabelIncorporation of a photoreactive group (e.g., diazirine) onto the scaffold.Synthesis of a derivative with a diazirine-containing substituent on the aromatic ring.Identifying the binding partners of a bioactive molecule derived from the this compound scaffold.

Emerging Research Directions and Future Perspectives on 3 Chloro 2 2 Methoxyphenoxy Aniline Chemistry

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structural attributes of 3-Chloro-2-(2-methoxyphenoxy)aniline, particularly its primary amine group, make it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

In this context, the aniline (B41778) moiety can serve as a versatile building block for combinatorial library synthesis. Automated liquid handlers and robotic systems can dispense the compound into microtiter plates, where it can react with a diverse set of reagents. scienceopen.com For instance, Ugi or Passerini multicomponent reactions could be employed to generate a wide array of complex molecules from this single precursor. nih.gov High-throughput screening of the resulting compound libraries for biological activity or material properties could then be performed directly in the same plates. scienceopen.com

The potential for creating diverse molecular libraries is a significant advantage. By reacting this compound with various aldehydes, isocyanides, and carboxylic acids in an automated fashion, thousands of unique derivatives could be synthesized with minimal manual intervention. nih.gov This approach is highly efficient for exploring chemical space and identifying lead compounds in drug discovery and materials science.

Table 1: Illustrative High-Throughput Synthesis Array with this compound

Well Component A (Amine) Component B (Aldehyde) Component C (Carboxylic Acid) Component D (Isocyanide)
A1 This compound Formaldehyde Acetic Acid tert-Butyl isocyanide
A2 This compound Benzaldehyde Acetic Acid tert-Butyl isocyanide
B1 This compound Formaldehyde Benzoic Acid Cyclohexyl isocyanide

This table illustrates a hypothetical combinatorial array for a four-component Ugi reaction. Automated platforms can execute hundreds or thousands of such unique combinations.

Continuous Flow Chemistry Applications for Synthesis and Derivatization

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. mdpi.com These benefits are particularly relevant for the synthesis and derivatization of this compound.

In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. beilstein-journals.org This level of control can be crucial for optimizing reactions that are exothermic or involve unstable intermediates, which can be challenging in large-scale batch reactors. For example, diazotization of the aniline group, a reaction that often requires careful temperature management due to the hazardous nature of diazonium salts, could be performed more safely and efficiently in a microreactor. nih.gov

Furthermore, multi-step syntheses can be telescoped into a single, continuous process, eliminating the need for isolating and purifying intermediates at each stage. uc.pt This approach reduces waste and processing time significantly. A hypothetical flow synthesis could involve the initial formation of a derivative followed by an immediate downstream reaction, such as a coupling or cyclization, all within a closed, automated system. nih.gov

Table 2: Comparison of Batch vs. Potential Flow Synthesis for a Hypothetical Derivatization

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to days Seconds to minutes
Temperature Control Prone to hotspots Precise and uniform
Safety Risk with unstable intermediates Enhanced safety, small volumes
Scalability Difficult, requires re-optimization Straightforward, "scaling out"

| Productivity | Lower, includes workup time | Higher, continuous output |

Photochemical and Electrochemical Properties and Transformations

The exploration of the photochemical and electrochemical properties of this compound represents a frontier with significant untapped potential. The aromatic rings and heteroatoms in the molecule suggest it may possess interesting redox and photophysical behaviors.

Electrochemically, the aniline moiety is susceptible to oxidation. mdpi.com Anodic oxidation of aniline derivatives typically proceeds via the formation of a radical cation, which can then undergo various follow-up reactions, such as dimerization or reaction with nucleophiles present in the medium. mdpi.com Studying the cyclic voltammetry of this compound could reveal its oxidation and reduction potentials, providing insight into its electronic structure and potential applications as a redox mediator or precursor for electropolymerization. The presence of the chloro and methoxy (B1213986) substituents will influence these properties, and their specific effects are a key area for investigation.

From a photochemical perspective, the compound's aromatic structure suggests it will absorb UV light. Upon photoexcitation, it could undergo a range of transformations, such as intramolecular cyclization, photo-substitution, or energy transfer processes. Investigating its fluorescence and phosphorescence properties, as well as its behavior under irradiation in the presence of various reagents, could lead to the discovery of novel light-induced reactions and the development of new photoresponsive materials.

Advancements in Green Chemistry Principles Applied to the Compound's Research

Applying the principles of green chemistry to the synthesis and use of this compound is essential for sustainable chemical research. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One key area for advancement is the use of environmentally benign solvents or solvent-free reaction conditions. Many traditional reactions involving anilines use high-boiling, non-green solvents like DMF or xylene. nih.gov Research into solid-state reactions or the use of greener solvents such as water, ethanol, or supercritical CO2 could significantly reduce the environmental impact of its synthesis and derivatization. Catalyst- and solvent-free methods, often accelerated by microwave or ultrasound irradiation, have proven effective for similar aniline derivatives and represent a promising avenue. nih.govresearchgate.netresearchgate.net

Another green chemistry principle is the use of catalytic rather than stoichiometric reagents. researchgate.net For instance, developing catalytic C-N cross-coupling reactions to synthesize the ether linkage in the molecule would be a greener alternative to classical methods that may require stoichiometric amounts of copper reagents. nih.gov Atom economy can be maximized by designing reactions, such as addition or multicomponent reactions, where most of the atoms from the reactants are incorporated into the final product.

Table 3: Green Chemistry Approaches for Aniline Derivative Synthesis

Principle Traditional Method Green Alternative
Solvent DMF, Xylene, Dichloromethane Water, Ethanol, Solvent-free conditions
Catalyst Stoichiometric copper (Ullmann) Catalytic palladium or copper systems
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasonication

| Reaction Type | Multi-step with intermediate isolation | One-pot or telescoped reactions |

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are powerful tools for building molecular complexity efficiently. beilstein-journals.org The primary amine of this compound makes it an excellent substrate for a variety of MCRs, opening the door to the rapid synthesis of novel heterocyclic scaffolds. nih.govresearchgate.net

For example, in the Ugi four-component reaction, an amine, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. Using this compound as the amine component would allow for the creation of a large library of complex derivatives by simply varying the other three components. nih.gov Similarly, it could participate in other MCRs like the Biginelli, Hantzsch, or Mannich reactions to synthesize diverse structures such as dihydropyrimidinones, dihydropyridines, or β-amino ketones, respectively. beilstein-journals.org

The exploration of MCRs offers a highly atom-economical and convergent approach to novel chemical entities. The resulting complex molecules, incorporating the unique 3-chloro-2-(2-methoxyphenoxy)phenyl moiety, could be screened for a wide range of applications, leveraging the structural diversity generated through this strategy. beilstein-journals.org

Unaddressed Challenges and Future Opportunities for Academic Exploration in the Field of this compound Chemistry

Despite its potential, the chemistry of this compound remains largely underexplored, presenting numerous challenges and opportunities for academic research.

A primary challenge is the lack of fundamental data on its reactivity and physical properties. There is a significant opportunity for systematic studies into its photochemical and electrochemical behavior, as well as a thorough investigation of its participation in various reaction types beyond simple acylation or alkylation.

Developing robust and green synthetic routes to the compound itself and its derivatives is another key area. This includes optimizing continuous flow processes and applying green chemistry principles to minimize environmental impact. The true potential of this molecule as a building block in automated synthesis and HTE platforms has yet to be realized and requires the development of specific protocols and reaction arrays.

Furthermore, the exploration of its role in multicomponent reactions is still in its infancy. Designing novel MCRs that incorporate this aniline could lead to the discovery of entirely new molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.govacs.orgnih.gov The unique substitution pattern on the aniline ring may lead to interesting regioselectivity or stereoselectivity in these complex transformations, which warrants detailed mechanistic investigation. Addressing these challenges will unlock the full potential of this compound as a valuable compound in modern chemical research.

Table of Mentioned Compounds

Compound Name
This compound
Formaldehyde
Acetic Acid
tert-Butyl isocyanide
Benzaldehyde
Benzoic Acid
Cyclohexyl isocyanide
DMF (Dimethylformamide)
Xylene
Water
Ethanol
Supercritical CO2
Dihydropyrimidinones
Dihydropyridines
β-amino ketones

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-(2-methoxyphenoxy)aniline, and how can their efficiency be compared?

  • Methodological Answer : A common approach involves multi-step reactions starting with nitration, halogenation, or coupling of substituted anilines. For example, sodium polysulfide and ammonium bromide have been used in reductive steps to synthesize chloro-methylaniline derivatives . Efficiency can be assessed via parameters like yield (e.g., 70–85% in optimized protocols), reaction time (e.g., 6–12 hours), and purity (validated by HPLC or GC-MS). Comparative studies should include cost analysis of reagents, scalability, and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for aromatic proton environments (δ 6.8–7.5 ppm) and methoxy group signals (δ ~3.8 ppm) .
  • FT-IR : Confirm amine (-NH2_2, ~3400 cm1^{-1}), methoxy (-OCH3_3, ~1250 cm1^{-1}), and chloro (C-Cl, ~550 cm1^{-1}) groups .
  • MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 264.05) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :
  • Exposure Control : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity and skin sensitization risks .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (N2_2) to prevent oxidation .
  • Waste Disposal : Follow protocols for halogenated aromatic amines, such as neutralization with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound, especially considering contradictory literature data?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to optimize variables (temperature, catalyst concentration, solvent ratio). For example, a study on aniline derivatives achieved 92% degradation efficiency by optimizing pH (6–8), catalyst load (0.5–1.5 g/L), and irradiation time (60–180 min) .
  • Contradiction Resolution : Replicate conflicting protocols (e.g., chlorination at 30°C vs. 50°C ) and compare impurity profiles via TLC or HPLC.

Q. What experimental strategies can resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare spectra with structurally analogous compounds (e.g., 3-Chloro-2-methylaniline ) to identify shifts caused by the methoxyphenoxy group.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for definitive stereochemical confirmation .

Q. How does the compound's structure influence its application in photocatalytic degradation processes, and how can these be modeled experimentally?

  • Methodological Answer :
  • Structure-Activity Relationship : The chloro and methoxy groups enhance electron-withdrawing effects, improving adsorption on catalysts like MnFe2_2O4_4/Zn2_2SiO4_4 .
  • Modeling : Use Langmuir-Hinshelwood kinetics to simulate degradation rates under varying light intensities (e.g., 300–500 W/m2^2) and pH conditions.

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Feasible Synthetic Routes

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Reactant of Route 2
3-Chloro-2-(2-methoxyphenoxy)aniline

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